5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (MNTPCA) is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of many drug molecules and is widely used in the laboratory for various applications.
Scientific Research Applications
Triazole derivatives, such as 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, play a critical role in medicinal chemistry and material science due to their versatile biological activities and applications in the development of new drugs and materials. This section explores various scientific research applications of triazole compounds, highlighting their significance across different fields.
Applications in Drug Discovery and Development
Triazole derivatives have been extensively investigated for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for the synthesis of novel drugs targeting various diseases and conditions. The preparation of triazole derivatives involves green chemistry approaches, emphasizing the need for more efficient and sustainable methods in pharmaceutical synthesis (Ferreira et al., 2013; Kaushik et al., 2019).
Antimicrobial and Antifungal Activities
Recent studies have focused on the antimicrobial and antifungal efficacy of triazole derivatives, underscoring their potential as therapeutic agents against various bacterial and fungal infections. These compounds have shown promising activity against Staphylococcus aureus, a common pathogen responsible for numerous infections. The development of triazole-containing hybrids has been particularly noteworthy, offering dual or multiple mechanisms of action against resistant bacterial strains (Li & Zhang, 2021).
Material Science and Industrial Applications
In the field of material science, triazole derivatives contribute to the development of innovative materials, such as corrosion inhibitors for metals and alloys, and proton-conducting membranes for fuel cells. These applications demonstrate the compounds' utility in enhancing the durability and efficiency of materials used in various industrial processes (Hrimla et al., 2021; Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to inhibit key enzymes or interact with specific receptors to exert their effects . For instance, one compound showed significant sPLA2 inhibition activity .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to impact a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQLGNAAHYBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377666 |
Source
|
Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025-88-3 |
Source
|
Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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